1-(2-Fluoroethyl)piperidin-3-ol
Description
1-(2-Fluoroethyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 2-fluoroethyl substituent on the nitrogen atom. The fluorine atom in the fluoroethyl group likely enhances metabolic stability and modulates lipophilicity, making it a candidate for further drug development studies.
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
1-(2-fluoroethyl)piperidin-3-ol |
InChI |
InChI=1S/C7H14FNO/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6H2 |
InChI Key |
WTKDQBPBGCMIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCF)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Features
The piperidin-3-ol scaffold is common among neuroactive, antiviral, and enzyme-targeting compounds. Substitutions on the nitrogen or hydroxyl-bearing carbon critically influence activity. Below, we compare 1-(2-Fluoroethyl)piperidin-3-ol with six analogs from the evidence:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Analogs
Anticonvulsant-Analgesic Activity: The phenoxyethoxy ethyl derivative () demonstrates the importance of aromatic ether chains in CNS-targeting activity. Its fluorine-free structure contrasts with the target compound, suggesting that the fluoroethyl group may reduce oxidative metabolism while retaining efficacy .
Enzyme Selectivity : RB-019 () highlights how alkylaryl substituents (e.g., 4-octylphenethyl) enhance SK1 selectivity. The fluoroethyl group’s smaller size may limit steric hindrance, favoring interactions with compact binding pockets .
Metabolic Stability : Fluorine substitution, as seen in and , is associated with reduced CYP450-mediated metabolism. This aligns with the target compound’s hypothesized stability .
Safety Profiles : Augmented safety in chloroquine analogs () suggests that fluorine substitution in the target compound could mitigate toxicity compared to chlorine-containing derivatives .
Implications for Future Research
- Structural Optimization : The fluoroethyl group’s balance of hydrophobicity and electronic effects warrants exploration in protease or kinase inhibitors.
- In Vivo Studies : Comparative pharmacokinetic studies between the target compound and RB-019 or ’s derivative are needed to validate metabolic advantages.
- Toxicity Screening : Given the safety profiles of fluorinated analogs (e.g., ), acute toxicity assays for 1-(2-Fluoroethyl)piperidin-3-ol are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
